2-(Octyloxy)acetic acid
Overview
Description
2-(Octyloxy)acetic acid is an organic compound with the molecular formula C10H20O3 and a molecular weight of 188.26 g/mol . It is a colorless to pale yellow liquid with a special smell . This compound is used in various scientific research applications due to its unique properties and reactivity.
Scientific Research Applications
2-(Octyloxy)acetic acid has several scientific research applications, including:
Enantiorecognition Properties: Its stereoisomers have been studied for their enantiorecognition properties, showing potential in complexation with chiral compounds.
Catalytic Applications: It is used in optimizing catalytic processes, such as the Co/Mn/Br-catalyzed oxidation of hydroxymethylfurfural to furandicarboxylic acid.
Adsorption and Environmental Studies: The adsorption behavior of similar compounds on specific surfaces has been investigated to understand environmental interactions.
Analytical Chemistry: It is used in studies on the distribution of hydrophobic ionogenic organic compounds, particularly in understanding interactions between organic acids and solvents.
Biochemistry and Molecular Biology: It plays a role in biochemical reactions, particularly in enzyme interactions, such as with acetyl-CoA synthetase.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(Octyloxy)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as acetyl-CoA synthetase, which catalyzes the conversion of acetate to acetyl-CoA, a crucial intermediate in various metabolic pathways . The nature of these interactions involves the binding of this compound to the active site of the enzyme, facilitating the conversion process.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the general amino-acid control system and the TOR signaling pathway, leading to changes in gene expression and cellular metabolism . Additionally, this compound can induce stress responses in cells, impacting their overall function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic processes. For instance, its interaction with acetyl-CoA synthetase results in the production of acetyl-CoA, which is essential for various biochemical pathways . These interactions highlight the compound’s role in regulating metabolic flux and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under sealed, dry conditions at room temperature
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic processes, while higher doses could lead to toxic or adverse effects. For example, high doses of acetic acid derivatives have been associated with inflammation and other adverse reactions in animal studies . Understanding the threshold effects and safe dosage ranges is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the acetyl-CoA pathway. It interacts with enzymes such as acetyl-CoA synthetase, facilitating the conversion of acetate to acetyl-CoA . This conversion is a critical step in the tricarboxylic acid cycle and oxidative phosphorylation, highlighting the compound’s role in energy metabolism and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, acetyl-CoA synthetase, which interacts with this compound, is known to localize in the mitochondria, where it plays a role in fatty acid metabolism . This localization is essential for understanding the compound’s role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Octyloxy)acetic acid can be synthesized through the esterification reaction of octanol and acetic acid. This reaction is generally carried out in the presence of an acid catalyst, resulting in the formation of an octyloxy acidic ester. The ester is then hydrolyzed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar esterification and hydrolysis processes, optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Octyloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the octyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.
Mechanism of Action
The mechanism of action of 2-(Octyloxy)acetic acid involves its interaction with specific enzymes and molecular pathways. For example, it interacts with acetyl-CoA synthetase, catalyzing the conversion of acetate to acetyl-CoA, a crucial intermediate in various metabolic pathways
Comparison with Similar Compounds
Similar Compounds
- 2-(Hexyloxy)acetic acid
- 2-(Decyloxy)acetic acid
- 2-(Dodecyloxy)acetic acid
Uniqueness
2-(Octyloxy)acetic acid is unique due to its specific chain length and the resulting properties. Compared to its shorter or longer chain analogs, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
2-octoxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-13-9-10(11)12/h2-9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSBYYHIHGQARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274849 | |
Record name | 2-(Octyloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63632-58-6 | |
Record name | (Octyloxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063632586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63632-58-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Octyloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(octyloxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (OCTYLOXY)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V9TB38ZCX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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